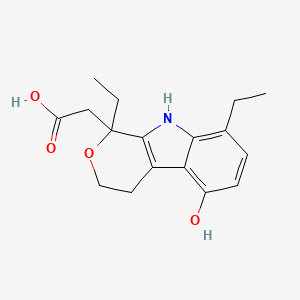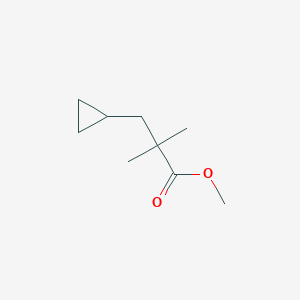![molecular formula C12H24N2O B15291281 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine can be achieved through multicomponent reactions (MCRs), such as the Ugi reaction. This method involves the reaction of cyclic imines with isocyanides and acetylenedicarboxylates under catalyst-free conditions . Another approach involves the ring-opening/recyclization reactions, which provide a novel route to the synthesis of oxazepines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions. These methods are favored due to their efficiency and the ability to produce high yields of the desired compound. The choice of solvents and reaction conditions can be optimized to enhance the selectivity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazepine-4,7-dione derivatives, while reduction can produce various reduced oxazepine derivatives .
Applications De Recherche Scientifique
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine can be compared with other similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives. These compounds share a similar oxazepine ring structure but differ in their substituents and overall molecular architecture. The unique isobutyl group in this compound distinguishes it from other oxazepine derivatives, potentially leading to different chemical and biological properties .
List of Similar Compounds
- Dibenzo[b,f][1,4]oxazepine
- Dibenzo[b,e][1,4]oxazepine
- Dibenzo[c,f][1,2]oxazepine
Propriétés
Formule moléculaire |
C12H24N2O |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine |
InChI |
InChI=1S/C12H24N2O/c1-10(2)8-14-5-6-15-9-11-7-13-4-3-12(11)14/h10-13H,3-9H2,1-2H3 |
Clé InChI |
MTKMILKXAJGUJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCOCC2C1CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)



![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)






